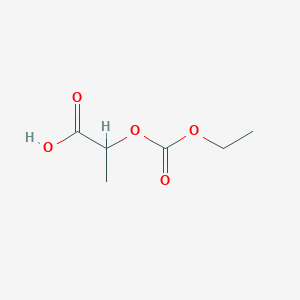
Lactic Acid Ethyl Carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lactic Acid Ethyl Carbonate: is a racemic mixture of a carboxylic acid derivative with the molecular formula C6H10O5 . This compound is characterized by the presence of both carboxyl and ester functional groups, making it an important intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification: One common method for preparing Lactic Acid Ethyl Carbonate involves the esterification of lactic acid with ethanol in the presence of an acid catalyst.
Hydrolysis: Another method involves the hydrolysis of ethyl 2-chloropropionate followed by neutralization with a base.
Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize the esterification process, ensuring high yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Lactic Acid Ethyl Carbonate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Lactic Acid Ethyl Carbonate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a precursor for the synthesis of biologically active molecules .
Medicine: It is utilized in the development of drugs due to its ability to form stable ester linkages, which are crucial in prodrug design .
Industry: The compound finds applications in the production of polymers and resins, where it acts as a building block for more complex structures .
Mecanismo De Acción
The mechanism by which Lactic Acid Ethyl Carbonate exerts its effects involves the interaction of its carboxyl and ester groups with various molecular targets. These interactions can lead to the formation of hydrogen bonds, ionic bonds, or covalent bonds, depending on the specific reaction conditions . The pathways involved often include nucleophilic substitution and addition reactions .
Comparación Con Compuestos Similares
Lactic acid: Similar in structure but lacks the ester group.
Ethyl lactate: An ester of lactic acid but not a racemic mixture.
Methyl lactate: Another ester of lactic acid with a different alkyl group.
Uniqueness: Lactic Acid Ethyl Carbonate is unique due to its racemic nature and the presence of both carboxyl and ester functional groups, which provide it with versatile reactivity and a wide range of applications .
Propiedades
Número CAS |
5700-72-1 |
|---|---|
Fórmula molecular |
C6H10O5 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
2-ethoxycarbonyloxypropanoic acid |
InChI |
InChI=1S/C6H10O5/c1-3-10-6(9)11-4(2)5(7)8/h4H,3H2,1-2H3,(H,7,8) |
Clave InChI |
JFCWMIUUZIJCCJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC(C)C(=O)O |
SMILES canónico |
CCOC(=O)OC(C)C(=O)O |
Sinónimos |
Carbonic Acid, Ethyl Ester, Ester with Lactic Acid; 2-[(Ethoxycarbonyl)oxy]propanoic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















